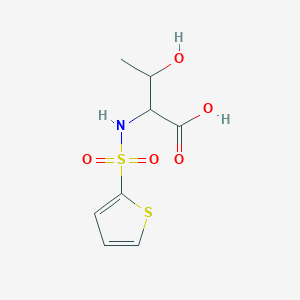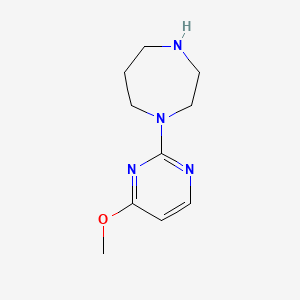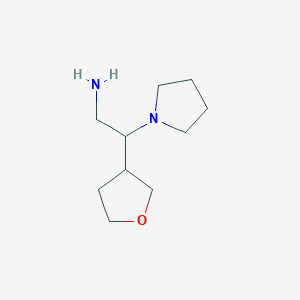
3-hydroxy-2-(thiophene-2-sulfonamido)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-hydroxy-2-(thiophene-2-sulfonamido)butanoic acid” is a compound that contains a thiophene ring, which is a five-membered ring made up of one sulfur atom and four carbon atoms . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
The synthesis of thiophene derivatives often involves condensation reactions . For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . A specific synthesis method for “this compound” is not mentioned in the retrieved papers.Applications De Recherche Scientifique
3-hydroxy-2-(thiophene-2-sulfonamido)butanoic acid has been studied for its potential as a biomarker and as a tool for the study of various biological processes. In particular, this compound has been studied for its potential as a biomarker for the detection of cancer, as well as for its potential to be used in drug delivery systems. Additionally, this compound has been studied for its potential as a tool for the study of protein-protein interactions, enzyme inhibition, and signal transduction.
Mécanisme D'action
The mechanism of action of 3-hydroxy-2-(thiophene-2-sulfonamido)butanoic acid is still not fully understood. However, it is believed that this compound is able to bind to proteins, enzymes, and other molecules in the body and modulate their activity. Additionally, this compound has been found to interact with certain receptors and ion channels, which may be responsible for its various biological effects.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. In particular, this compound has been found to possess anti-inflammatory, antioxidant, and antifungal properties. Additionally, this compound has been found to possess neuroprotective, cardioprotective, and immunomodulatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
3-hydroxy-2-(thiophene-2-sulfonamido)butanoic acid has several advantages for use in laboratory experiments. In particular, this compound is relatively stable and can be easily synthesized from commercially available reagents. Additionally, this compound is relatively non-toxic and has been found to be safe for use in laboratory experiments. However, this compound also has some limitations. In particular, this compound is not very soluble in water, which can make it difficult to use in certain types of experiments. Additionally, this compound is not very stable in the presence of light or heat, which can limit its use in certain types of experiments.
Orientations Futures
There are several potential future directions for the study of 3-hydroxy-2-(thiophene-2-sulfonamido)butanoic acid. In particular, further research is needed to better understand the mechanism of action of this compound and its potential applications in various fields. Additionally, further research is needed to develop more efficient methods for the synthesis of this compound and to explore its potential as a drug delivery system. Finally, further research is needed to explore the potential of this compound as a biomarker for the detection of various diseases, such as cancer.
Méthodes De Synthèse
3-hydroxy-2-(thiophene-2-sulfonamido)butanoic acid can be synthesized via a variety of methods. The most common method is the reaction of 2-thiophene-2-sulfonamide with 3-hydroxybutyric acid in aqueous solution. This reaction is carried out at room temperature and can be catalyzed by a variety of bases, such as sodium hydroxide or potassium hydroxide. Other methods, such as the reaction of thiophene-2-sulfonamide with 3-hydroxybutyryl chloride, have also been used to synthesize this compound.
Propriétés
IUPAC Name |
3-hydroxy-2-(thiophen-2-ylsulfonylamino)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO5S2/c1-5(10)7(8(11)12)9-16(13,14)6-3-2-4-15-6/h2-5,7,9-10H,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCBFVCXWXPSUMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NS(=O)(=O)C1=CC=CS1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethan-1-amine](/img/structure/B6142609.png)

![[4-(pyridin-2-ylmethoxy)phenyl]methanamine](/img/structure/B6142629.png)

![1-cyclopentyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B6142643.png)

![{2-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]phenyl}methanamine](/img/structure/B6142648.png)
![7-{bicyclo[2.2.1]heptan-2-ylmethyl}-1-(2-methylpropyl)-5-sulfanyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B6142658.png)
![[3-(morpholine-4-carbonyl)phenyl]methanamine](/img/structure/B6142671.png)

![2-[4-(3-oxobutyl)phenoxy]propanoic acid](/img/structure/B6142679.png)


![1-[2-(4-bromophenyl)acetyl]piperidine-3-carboxylic acid](/img/structure/B6142711.png)